molecular formula C7H16ClNO3 B2826724 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid;hydrochloride CAS No. 2243516-71-2

2-[1-(Dimethylamino)propan-2-yloxy]acetic acid;hydrochloride

Cat. No.: B2826724
CAS No.: 2243516-71-2
M. Wt: 197.66
InChI Key: UVBNFPJGIGRBRM-UHFFFAOYSA-N
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Description

2-[1-(Dimethylamino)propan-2-yloxy]acetic acid hydrochloride is a quaternary ammonium compound featuring a dimethylamino group attached to a propan-2-yloxy chain, which is further esterified to an acetic acid backbone. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.

Properties

IUPAC Name

2-[1-(dimethylamino)propan-2-yloxy]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3.ClH/c1-6(4-8(2)3)11-5-7(9)10;/h6H,4-5H2,1-3H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBNFPJGIGRBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)OCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid;hydrochloride typically involves the reaction of 1-(Dimethylamino)propan-2-ol with chloroacetic acid under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .

Scientific Research Applications

2-[1-(Dimethylamino)propan-2-yloxy]acetic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on cellular functions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(Dimethylamino)propan-2-yloxy]acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, influencing cellular signaling and metabolic processes. The acetic acid moiety may also play a role in modulating the compound’s activity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural features, molecular formulas, and properties of analogous compounds:

Compound Name (Hydrochloride Form) Molecular Formula Molecular Weight (g/mol) Key Substituents Purity/Notes Reference
2-[1-(Dimethylamino)propan-2-yloxy]acetic acid C₇H₁₆ClNO₃* ~209.67 Propan-2-yloxy, dimethylamino, acetic acid Theoretical (no direct data) -
(Dimethylamino)(3-methylphenyl)acetic acid C₁₁H₁₆ClNO₂ 229.70 3-Methylphenyl, dimethylamino, acetic acid 95% purity
Cyclopentolate Hydrochloride C₁₇H₂₆ClNO₃ 327.85 Cyclopentyl, hydroxy, dimethylamino, ester Pharmacological (mydriatic)
2-(Dimethylamino)ethyl (4-methoxyphenoxy)acetate C₁₄H₂₀ClNO₄ 309.77 4-Methoxyphenoxy, ester, dimethylamino Supplier data (Aladdin)
2-(1-Naphthalenyloxy)acetic acid dimethylaminoethyl ester C₁₆H₂₀ClNO₃ 309.79 Naphthalenyloxy, ester, dimethylamino CAS: 63906-42-3

*Theoretical calculation based on similar compounds.

Key Observations :

  • Substituent Diversity: The target compound’s propan-2-yloxy group distinguishes it from phenyl (), methoxyphenoxy (), and naphthalenyloxy () derivatives. These substituents influence lipophilicity and binding affinity.
  • Functional Groups : Cyclopentolate () contains a cyclopentane ring and ester linkage, enhancing its rigidity and pharmacological activity compared to simpler acetic acid derivatives.

Pharmacological and Chemical Properties

  • Solubility : Hydrochloride salts generally exhibit high aqueous solubility. For example, Allylescaline hydrochloride () is supplied as a crystalline solid with stability ≥5 years at -20°C, suggesting similar handling requirements for the target compound .
  • Synthetic Routes: and highlight the use of carbodiimide coupling (e.g., EDC/NHS) and acid-catalyzed esterification, which are applicable to dimethylamino-acetic acid derivatives .
  • Biological Activity: While direct data is lacking, Cyclopentolate’s mydriatic effect () and Allylescaline’s forensic relevance () underscore the role of dimethylamino groups in modulating biological interactions .

Q & A

Basic: How can this compound be identified and characterized in experimental settings?

Answer:
The compound is systematically identified using its IUPAC name, 2-[1-(dimethylamino)propan-2-yloxy]acetic acid hydrochloride (synonym: Meclofenoxate Hydrochloride). Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the structure, particularly the dimethylamino and propyloxy groups.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment, with mobile phases optimized for polar functional groups (e.g., acetic acid moiety) .
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ ion at m/z 224.1 for the free base) .
  • PubChem Data : Cross-referencing InChI Key (MHAMDFCKOSUIMK-UHFFFAOYSA-N) and canonical SMILES for structural validation .

Basic: What are the critical physicochemical properties relevant to its handling in laboratory settings?

Answer:
Key properties include:

  • Solubility : Highly soluble in water (>100 mg/mL at 20°C) due to the hydrochloride salt form, but limited in non-polar solvents .
  • Stability : Degrades under strong acidic/basic conditions or prolonged exposure to light. Store at 2–8°C in airtight containers .
  • pKa : Estimated at ~8.5 (dimethylamino group) and ~3.5 (carboxylic acid), affecting ionization in biological buffers .

Basic: What synthetic routes are commonly employed for its preparation?

Answer:
A typical synthesis involves:

Esterification : Reacting 2-(dimethylamino)propan-2-ol with chloroacetic acid in anhydrous dichloromethane, catalyzed by N,N-dicyclohexylcarbodiimide (DCC) .

Salt Formation : Treating the intermediate with hydrochloric acid (1M) in ethanol to precipitate the hydrochloride salt .

Purification : Recrystallization from ethanol/water (1:1 v/v) yields >95% purity .

Advanced: How can reaction conditions be optimized to minimize byproducts during synthesis?

Answer:

  • Temperature Control : Maintain <40°C during esterification to prevent hydrolysis of the chloroacetic acid .
  • Anhydrous Environment : Use molecular sieves or dry solvents to suppress competing hydrolysis reactions .
  • Catalyst Selection : Replace DCC with N-hydroxysuccinimide (NHS) for milder activation, reducing side-product formation .
  • Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progression and adjust stoichiometry dynamically .

Advanced: How do structural analogs influence its pharmacological activity, and what SAR insights exist?

Answer:

  • Amino Group Substitution : Replacing dimethylamino with diethylamino reduces blood-brain barrier penetration, as shown in analogs (e.g., 2-[(propan-2-yl)amino]butanoic acid hydrochloride) .
  • Ester vs. Carboxylic Acid : The free carboxylic acid form (hydrolyzed in vivo) exhibits higher neuroprotective activity than ester prodrugs .
  • Phenyl Substituents : Adding electron-withdrawing groups (e.g., -Cl) to the phenyl ring enhances antioxidant activity, as seen in comparative studies .

Advanced: What analytical methods resolve contradictions in purity assessments across studies?

Answer:

  • HPLC-DAD vs. LC-MS : Discrepancies arise due to UV-inactive impurities. LC-MS with electrospray ionization (ESI+) provides higher specificity for low-abundance contaminants .
  • Thermogravimetric Analysis (TGA) : Detects residual solvents (e.g., ethanol) that may falsely elevate purity via NMR .
  • Ion Chromatography : Quantifies chloride counterion content (theoretical 14.2%) to confirm stoichiometric salt formation .

Advanced: How does pH influence its stability in biological assay buffers?

Answer:

  • pH 7.4 (Physiological) : Stable for ≤24 hours, but gradual hydrolysis of the ester group occurs, releasing free acetic acid derivatives .
  • pH <3 : Rapid degradation via acid-catalyzed ester hydrolysis; pre-formulate with cyclodextrin complexes to stabilize .
  • pH >9 : Base-induced deprotonation of the dimethylamino group leads to precipitation; use phosphate buffers (pH 7–8) for in vitro studies .

Advanced: How can conflicting pharmacological data (e.g., neuroprotective vs. pro-oxidant effects) be reconciled?

Answer:

  • Dose-Dependent Effects : At low concentrations (1–10 µM), it acts as a ROS scavenger, while higher doses (>50 µM) induce oxidative stress via mitochondrial uncoupling .
  • Cell-Type Specificity : Neuronal cells show higher tolerance to pro-oxidant effects compared to astrocytes due to differential glutathione levels .
  • Experimental Design : Use in situ ROS probes (e.g., DCFH-DA) alongside cell viability assays to decouple antioxidant and cytotoxic mechanisms .

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